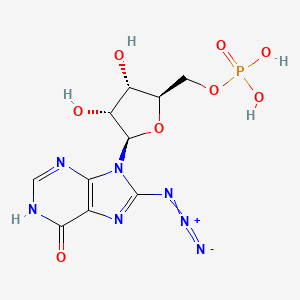
8-Azidoinosinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Azidoinosinic acid is a modified nucleoside derivative where the hydrogen atom at the 8th position of the inosine nucleobase is replaced by an azido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azidoinosinic acid typically involves the introduction of an azido group into the inosine molecule. One common method is the nucleophilic substitution reaction where an azide ion (N₃⁻) replaces a leaving group, such as a halide, on the inosine molecule. This reaction is often carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) to facilitate the nucleophilic attack .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures would be essential for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 8-Azidoinosinic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, replacing other functional groups on the molecule.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azido group can participate in click chemistry reactions, such as azide-alkyne cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products:
Reduction: Conversion to primary amines.
Cycloaddition: Formation of triazoles.
Aplicaciones Científicas De Investigación
8-Azidoinosinic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Azidoinosinic acid involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid functions. The azido group can participate in photoaffinity labeling, allowing researchers to study nucleic acid-protein interactions. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical modifications .
Comparación Con Compuestos Similares
8-Azidoadenosine: Similar to 8-Azidoinosinic acid but with an adenosine base instead of inosine.
8-Azido-AMP: The monophosphate form of 8-Azidoadenosine.
Azidothymidine (AZT): An azido-modified nucleoside used as an antiviral drug.
Uniqueness: this compound is unique due to its specific modification at the 8th position of the inosine base, which imparts distinct chemical properties and reactivity. This makes it particularly useful for specific applications in nucleic acid research and drug development.
Propiedades
Número CAS |
74721-48-5 |
|---|---|
Fórmula molecular |
C10H12N7O8P |
Peso molecular |
389.22 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(8-azido-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H12N7O8P/c11-16-15-10-14-4-7(12-2-13-8(4)20)17(10)9-6(19)5(18)3(25-9)1-24-26(21,22)23/h2-3,5-6,9,18-19H,1H2,(H,12,13,20)(H2,21,22,23)/t3-,5-,6-,9-/m1/s1 |
Clave InChI |
QCKRUHHUYCOJGL-UUOKFMHZSA-N |
SMILES isomérico |
C1=NC2=C(C(=O)N1)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=[N+]=[N-] |
SMILES canónico |
C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)COP(=O)(O)O)O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)
![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)


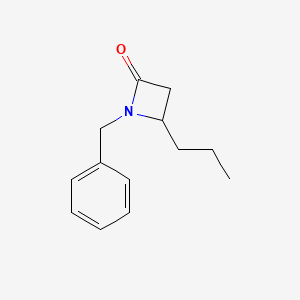


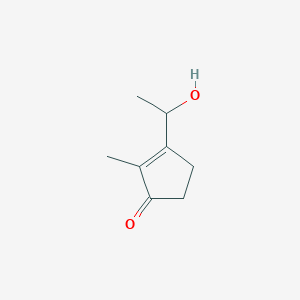

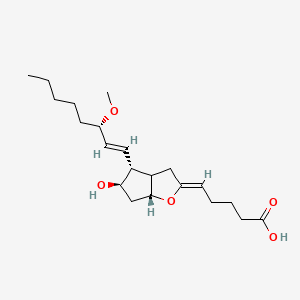

![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
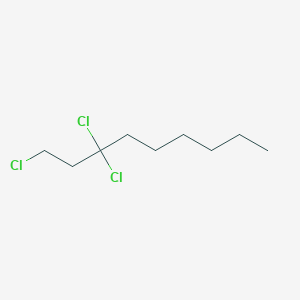
phosphane](/img/structure/B14445631.png)
